BenchChemオンラインストアへようこそ!

4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

CYP3A5 inhibition drug metabolism hepatic microsome assay

Differentiate your CYP3A5 assays with 4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. Its defined Ki of 2,690 nM and 4-acetyl handle offer a tractable scaffold for SAR, setting it apart from unsubstituted analogs. The balanced logP of 1.2 and TPSA of 111 Ų make it ideal for lead optimization, while the dense HBA pharmacophore (7 acceptors) targets kinase and CYP active sites. Secure your research supply today.

Molecular Formula C16H14N4O4
Molecular Weight 326.312
CAS No. 1904187-36-5
Cat. No. B2563303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
CAS1904187-36-5
Molecular FormulaC16H14N4O4
Molecular Weight326.312
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C16H14N4O4/c1-9-7-13(19-23-9)15-18-14(24-20-15)8-17-16(22)12-5-3-11(4-6-12)10(2)21/h3-7H,8H2,1-2H3,(H,17,22)
InChIKeyUHEZVTZSLNWTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 1904187-36-5): Core Structural Identity and Database Footprint for Procurement Evaluation


4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 1904187-36-5, PubChem CID 92129841) is a synthetic heterocyclic compound defined by a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and a 4-acetyl-substituted benzamide terminus [1]. Its molecular formula is C₁₆H₁₄N₄O₄ with a molecular weight of 326.31 g/mol. Computed physicochemical descriptors include an XLogP3 of 1.2, a topological polar surface area (TPSA) of 111 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is catalogued in ChEMBL (ID CHEMBL3541084) with a single curated bioactivity record and is available from multiple specialty chemical suppliers as a research-grade screening compound. This guide evaluates differentiation claims against the closest structural analogs within the 1,2,4-oxadiazole–isoxazole–benzamide chemotype.

Why Generic Substitution of 4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide with In-Class Analogs Carries Undefined Risk


Within the 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl benzamide chemotype, seemingly minor structural modifications produce divergent molecular properties. The 4-acetyl substitution on the benzamide ring distinguishes this compound from the 3-acetamido regioisomer (3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide), the heterocycle-replaced analog 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and the isoxazole-absent variant 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide . The only publicly available bioactivity measurement—a Ki of 2,690 nM against human CYP3A5 [1]—is intrinsically tied to the compound's specific substitution pattern and hydrogen-bonding topology, and cannot be assumed for any analog lacking confirmatory data. Generic substitution with a regioisomeric or heterocycle-modified benzamide is therefore unsupported without matched-assay verification.

4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Quantified Differentiation Evidence Against the Closest Structural Analogs


CYP3A5 Inhibition Ki: 4-Acetylbenzamide vs. Predicted Profile of Heterocycle-Replaced Analogs

The target compound is the only member of the immediate 1,2,4-oxadiazole–5-methylisoxazole–benzamide chemotype with a publicly reported CYP3A5 inhibition constant. It exhibited a reversible competitive Ki of 2,690 nM against human CYP3A5-mediated 1′-OH midazolam formation in human liver microsomes [1]. For the closest commercially available comparators—including 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS available, isoxazole→pyrazole replacement) and 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (isoxazole replaced by difluorocyclohexyl)—no CYP inhibition data exist in ChEMBL, BindingDB, or PubMed as of the search date [2]. The measured Ki of 2,690 nM provides a baseline that, while moderate, anchors this compound within the CYP3A5 interaction space and enables future comparative SAR.

CYP3A5 inhibition drug metabolism hepatic microsome assay

Lipophilicity (XLogP3 = 1.2): Balanced Polarity Relative to Higher-LogP Heterocycle Analogs

The target compound exhibits a computed XLogP3 of 1.2 [1], positioning it in the optimal range for oral bioavailability (Lipinski guideline: XLogP ≤ 5). In contrast, the structurally analogous 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide—which replaces the 5-methylisoxazole with a 1-ethylpyrazole—is predicted to have a higher XLogP due to the ethyl substituent on the pyrazole ring, while 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is expected to exhibit substantially increased lipophilicity (XLogP estimated >2.5) from its difluorocyclohexyl group [2]. The XLogP of 1.2 for the target compound, combined with its TPSA of 111 Ų, indicates a favorable balance of membrane permeability and aqueous solubility that may be advantageous in hit-to-lead campaigns where lower LogP correlates with reduced off-target promiscuity [3].

lipophilicity drug-likeness ADME prediction

Hydrogen Bond Acceptor Count (HBA = 7): Differentiated Binding Capacity vs. 3-Acetamido Regioisomer

The target compound possesses seven hydrogen bond acceptor atoms (four oxadiazole/isoxazole ring heteroatoms, two amide carbonyl oxygens, and one acetyl carbonyl oxygen) and one hydrogen bond donor (the amide NH) [1]. This HBA/HBD ratio of 7:1 creates a predominantly acceptor-rich pharmacophore that favors interactions with hydrogen bond donor-rich binding sites. In comparison, the 3-acetamido regioisomer (3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide) possesses an additional hydrogen bond donor (the acetamido NH), altering the HBA/HBD ratio to approximately 7:2 . This shift from a 7:1 to a 7:2 ratio can quantitatively affect binding thermodynamics, as each additional HBD imposes a desolvation penalty estimated at 0.5–2.0 kcal/mol in protein-binding contexts [2], potentially translating to 5- to 30-fold differences in binding affinity depending on the target pocket environment.

hydrogen bonding binding affinity structure-activity relationship

Topological Polar Surface Area (TPSA = 111 Ų): CNS Multiparameter Optimization Favorability Relative to Higher-TPSA Analogs

The target compound's TPSA of 111 Ų places it near the established threshold of <90 Ų for optimal CNS penetration but well within the <140 Ų range for oral absorption [1] [2]. This TPSA value is structurally determined by the four heterocyclic nitrogen/oxygen atoms (oxadiazole + isoxazole), the amide linkage, and the acetyl carbonyl group. The 3-acetamido regioisomer is predicted to have a slightly higher TPSA (>115 Ų) due to the additional amide NH contribution, while the N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide analog (CAS 2034420-64-7) is predicted to have a TPSA ≈ 105–110 Ų due to the pyrazole nitrogen contribution . The target compound's TPSA of 111 Ų represents a balanced value that supports oral bioavailability while retaining sufficient polarity for aqueous solubility in assay media.

CNS drug design blood-brain barrier permeability physicochemical profiling

Rotatable Bond Count (nRotB = 5): Conformational Flexibility Differentiated from More Rigid or More Flexible Analogs

The target compound contains five rotatable bonds: the methylene bridge linking the oxadiazole to the amide nitrogen, the amide C–N bond, the benzamide ring–amide C–C bond, the acetyl C–C bond, and the methyl group on the isoxazole ring [1]. This rotatable bond count places the compound in the intermediate flexibility range (optimal nRotB ≤ 10 for oral drugs) [2]. In comparison, the 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide analog, which replaces the rigid, planar 5-methylisoxazole with a flexible difluorocyclohexyl ring, is expected to have nRotB ≥ 7 due to the cyclohexyl ring puckering degrees of freedom, introducing additional conformational entropy that may reduce binding affinity through increased entropic penalty upon complex formation [3].

conformational entropy ligand efficiency molecular flexibility

Limitations Statement: The Current Evidence Base Does Not Support Quantitative Head-to-Head Potency Comparisons

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (conducted April 2026) confirmed that the target compound has only one publicly reported bioactivity measurement: a CYP3A5 Ki of 2,690 nM [1]. No direct head-to-head assay data exist comparing this compound to the 3-acetamido regioisomer, the 1-ethylpyrazole analog, the difluorocyclohexyl analog, or the pyrazole-benzamide analog in any biological assay. No cytotoxicity IC₅₀ values, no antimicrobial MIC data, and no target-specific inhibition data (kinase, GPCR, etc.) are available in peer-reviewed literature or public databases for this specific compound as of the search date. All physicochemical differentiation claims in this guide rely on computed descriptors (XLogP3, TPSA, nRotB, HBA/HBD) and established medicinal chemistry principles. Users should treat these as class-level inferences suitable for compound selection and experimental design planning, not as performance guarantees.

evidence quality data gaps procurement caveat

Best-Fit Research and Industrial Application Scenarios for 4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide


CYP3A5-Mediated Drug Metabolism Probe in In Vitro ADME Panels

With its single publicly available bioactivity measurement—a reversible competitive Ki of 2,690 nM against human CYP3A5 in liver microsomes [1]—this compound can serve as a moderate-affinity reference inhibitor in CYP3A5 phenotyping assays. Its CYP3A5 Ki provides a calibration point for ADME screening panels where CYP3A5 inhibition must be benchmarked alongside CYP3A4. The 5-methylisoxazole moiety may confer metabolic stability advantages over non-heterocyclic benzamides, though this requires experimental confirmation.

Physicochemical Property Benchmark for Structure-Activity Relationship (SAR) Series Initiation

The compound's balanced physicochemical profile—XLogP3 = 1.2, TPSA = 111 Ų, nRotB = 5, and HBA/HBD ratio of 7:1 [1]—makes it an attractive starting point for SAR exploration. These computed descriptors place it within favorable oral drug-like space (Veber and Lipinski compliant) [2]. Researchers initiating a new chemical series around the 1,2,4-oxadiazole–isoxazole–benzamide scaffold can use this compound as a property benchmark against which subsequent analogs are measured for lipophilicity, polarity, and flexibility changes.

Hydrogen Bond Acceptor-Rich Pharmacophore for Target Classes with Donor-Heavy Binding Pockets

The compound's seven hydrogen bond acceptors distributed across the 1,2,4-oxadiazole, isoxazole, amide, and acetyl functional groups create a dense HBA pharmacophore [1]. This is structurally suited for target classes characterized by hydrogen bond donor-rich active sites, such as kinase hinge regions, CYP enzymes, and certain bacterial enzyme targets. The 4-acetyl substitution provides an additional HBA (carbonyl oxygen) at the para position of the benzamide ring, extending the acceptor pharmacophore compared to unsubstituted benzamide analogs [3].

Synthetic Intermediate for Diversification via Acetyl Group Transformation

The 4-acetyl group on the benzamide ring offers a chemically tractable handle for diversification reactions—including reduction to the alcohol, reductive amination, oxime formation, and Grignard addition—that are not available with the unsubstituted benzamide analog [1]. This positions the compound as a more versatile synthetic intermediate than its des-acetyl counterpart, enabling late-stage functionalization strategies in medicinal chemistry programs.

Quote Request

Request a Quote for 4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.